REACTION_SMILES
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[C:22]([O:23][O:24][C:25](=[O:26])[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)(=[O:33])[c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[C:40]([Cl:41])([Cl:42])([Cl:43])[Cl:44].[CH3:1][c:2]1[n:3][cH:4][c:5]([O:8][CH2:9][C:10]([F:11])([F:12])[F:13])[cH:6][cH:7]1.[Cl:45][CH2:46][Cl:47].[O:14]=[C:15]1[N:16]([Br:21])[C:17](=[O:18])[CH2:19][CH2:20]1>>[CH2:1]([c:2]1[n:3][cH:4][c:5]([O:8][CH2:9][C:10]([F:11])([F:12])[F:13])[cH:6][cH:7]1)[Br:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(OCC(F)(F)F)cn1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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FC(F)(F)COc1ccc(CBr)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |